4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
4-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 3 and a methoxy-linked piperidine moiety at position 2. The piperidine ring is further functionalized with a 5-bromofuran-2-carbonyl group. This structure combines pharmacophoric elements common in bioactive molecules, including:
- Pyridine: Aromatic heterocycle with electron-withdrawing properties, often enhancing metabolic stability and binding interactions.
- Piperidine: Flexible aliphatic ring that can improve solubility and serve as a spacer for pharmacophore alignment.
- Bromofuran: Halogenated furan group, which may enhance lipophilicity and influence target engagement through halogen bonding .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-12-10-19-7-4-14(12)22-11-13-5-8-20(9-6-13)17(21)15-2-3-16(18)23-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZNUSOSQWCYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting the bromofuran derivative with piperidine in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with 3-methylpyridine using a suitable coupling agent like palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromofuran moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
The compound 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications, synthesizing available data from diverse sources while adhering to scientific rigor.
Molecular Composition
- Chemical Formula : C16H17BrN2O3
- Molecular Weight : 367.23 g/mol
- CAS Number : 946378-90-1
The compound features a pyridine ring , a piperidine ring , and a furan moiety , contributing to its unique chemical reactivity and biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent . Its structural components suggest possible interactions with biological targets related to various diseases, particularly in the context of cancer treatment. The furan and piperidine moieties may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
Case Study: Anticancer Activity
Research has indicated that similar compounds with heterocyclic structures can act as caspase activators , inducing apoptosis in cancer cells. For instance, derivatives of pyridine and piperidine have shown efficacy against drug-resistant cancer cell lines, suggesting that this compound could be explored for similar applications .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry .
Synthetic Pathways
- Oxidation Reactions : Can introduce additional functional groups.
- Reduction Reactions : Useful for modifying carbonyl groups.
- Substitution Reactions : Facilitates the introduction of new substituents at specific positions on the rings.
Material Science
Emerging studies suggest that compounds like this compound may have applications in developing new materials, particularly polymers or coatings that require specific chemical properties such as increased durability or resistance to environmental factors .
Mechanism of Action
The mechanism of action of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural features and substituent effects of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine with related compounds:
Key Observations :
- The 5-bromofuran substituent distinguishes the target compound from analogs like ATI-2307 and pentamidine, which rely on amidine groups for charge-based interactions. Bromine’s electronegativity and van der Waals radius may enhance target binding compared to non-halogenated furans .
- The piperidinylmethoxy linker provides conformational flexibility, similar to ATI-2307’s piperidinylpropoxy group, but with reduced steric hindrance due to the shorter chain .
Pharmacological Potential
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Antimicrobial Activity : Pyridine derivatives with halogenated substituents (e.g., chlorophenyl groups in ) show moderate activity against Staphylococcus aureus and Escherichia coli. The bromofuran moiety may enhance this via membrane disruption .
- Anticancer Potential: Piperidine-containing compounds like ATI-2307 inhibit topoisomerase II; the target compound’s bromofuran group could similarly intercalate DNA or disrupt enzyme function .
- Metabolic Stability : The 3-methyl group on pyridine may slow hepatic CYP450-mediated degradation compared to unsubstituted analogs, as seen in studies of methylated heterocycles .
Biological Activity
4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a piperidine ring, and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 379.2 g/mol. Its structure is depicted below:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.2 g/mol |
| CAS Number | 2640954-19-2 |
Anti-Cancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 50 μM in inhibiting cell proliferation in human cancer cells, suggesting that the structural components of this compound may enhance its anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism involves modulation of signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators .
Neuroprotective Properties
Neuroprotective effects have been observed in animal models where compounds with similar structures were administered. These compounds showed the ability to reduce oxidative stress and neuronal apoptosis, potentially through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways. This interaction could lead to alterations in gene expression that promote anti-cancer and anti-inflammatory responses .
Study on Cytotoxicity
A study conducted on various derivatives of pyridine compounds revealed that those with halogenated furan groups exhibited enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the bromine atom in increasing the lipophilicity and bioavailability of the compound .
In Vivo Studies
In vivo studies using rodent models showed that administration of the compound resulted in significant reductions in tumor size when compared to controls. The study provided evidence for the compound's ability to penetrate biological barriers and exert therapeutic effects at lower dosages .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Microwave-assisted Suzuki-Miyaura cross-coupling under inert atmosphere (e.g., argon) to attach pyridine and furan moieties .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., trifluoroacetic acid in CHCl) .
- Chromatographic purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane systems) to isolate intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by HPLC) and detection of byproducts .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for low-efficiency steps, such as amine deprotection or cross-coupling?
- Catalyst screening : Testing palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) for cross-coupling efficiency .
- Solvent and temperature optimization : Replacing conventional heating with microwave irradiation (e.g., 140°C for 2 minutes) to enhance reaction rates .
- Byproduct analysis : Using LC-MS to identify side products (e.g., incomplete deprotection) and adjust reaction stoichiometry .
Q. How should researchers resolve conflicting spectroscopic data during structural elucidation?
- Multi-technique validation : Combining X-ray crystallography (for absolute configuration) with 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry and regioselectivity .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Q. What methodologies are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Testing against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays, with IC determination .
- Receptor binding studies : Competitive binding assays with radiolabeled ligands to assess affinity for receptors (e.g., GPCRs) .
- Structure-Activity Relationship (SAR) analysis : Systematic modification of the bromofuran or piperidine moieties to correlate structural changes with activity .
Methodological Considerations
- Synthetic Challenges : The bromofuran group may introduce steric hindrance, requiring tailored reaction conditions (e.g., polar aprotic solvents like DMF) .
- Purification Complexity : Gradient elution in chromatography is critical due to the compound’s intermediate polarity (logP ~2.5) .
- Safety Protocols : Use of fume hoods and personal protective equipment (PPE) when handling corrosive reagents (e.g., TFA, HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
